molecular formula C11H16N4O4 B5564252 1,1'-methylenebis(5,5-dimethyl-2,4-imidazolidinedione) CAS No. 3040-92-4

1,1'-methylenebis(5,5-dimethyl-2,4-imidazolidinedione)

Cat. No. B5564252
CAS RN: 3040-92-4
M. Wt: 268.27 g/mol
InChI Key: XFFVMMHIMRQJPG-UHFFFAOYSA-N
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Description

'1,1'-methylenebis(5,5-dimethyl-2,4-imidazolidinedione)' (MDI) is a chemical compound that belongs to the class of cyclic urea derivatives. It is a white crystalline solid that is soluble in water and has been widely used in various scientific research applications. In

Scientific Research Applications

Synthesis and Green Chemistry Applications

1,1'-Methylenebis(5,5-dimethyl-2,4-imidazolidinedione) is a compound of interest in the realm of green chemistry due to its role as a versatile intermediate in the synthesis of various materials. Gu et al. (2009) developed a practical, pilot-scale method for preparing 5,5′-Methylene-bis(benzotriazole), highlighting the importance of 1,1'-Methylenebis derivatives in creating environmentally benign and efficient synthetic processes. This approach underlines the compound's utility in green chemistry, emphasizing its contribution to developing metal passivators and light-sensitive materials through an easily performed synthesis method that aligns with the principles of green chemistry (Gu, Yu, Zhang, & Xu, 2009).

Role in Medicinal Chemistry

The structural versatility of 1,1'-Methylenebis derivatives, such as 2,4-Thiazolidinedione (2,4-TZD) cores, provides a wide array of pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties. Singh et al. (2022) review the integration of the TZD core with different structural fragments to develop various lead molecules against clinical disorders, demonstrating the compound's significance in medicinal chemistry. The review emphasizes the potential for structural modification of the 2,4-TZD nucleus, showcasing the compound's role in the design and development of new pharmacological agents (Singh, Kajal, Pradhan, Bhurta, & Monga, 2022).

Liquid Crystal Research

1,1'-Methylenebis derivatives also find applications in the study of liquid crystals. Henderson and Imrie (2011) reported on the transitional properties of methylene-linked liquid crystal dimers, contributing to the understanding of the twist-bend nematic phase in liquid crystal research. This work provides insights into the impact of methylene linkage on the formation of novel nematic phases, offering valuable knowledge for developing new liquid crystal technologies (Henderson & Imrie, 2011).

Pharmaceutical Applications of Imidazolidinone Derivatives

Sudani and Desai (2015) explored the broad pharmacological activities of 2,4-imidazolidinedione (Hydantoin) derivatives, underscoring their relevance in medicinal and pharmaceutical chemistry. This review highlights the synthetic versatility and pharmacological potential of Hydantoin derivatives, suggesting their application in treating a wide range of diseases. The work serves as a foundation for future research into the therapeutic possibilities of imidazolidinone derivatives, promoting their exploration for novel drug development (Sudani & Desai, 2015).

properties

IUPAC Name

1-[(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-10(2)6(16)12-8(18)14(10)5-15-9(19)13-7(17)11(15,3)4/h5H2,1-4H3,(H,12,16,18)(H,13,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFVMMHIMRQJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1CN2C(=O)NC(=O)C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352025
Record name 1,1'-methylenebis(5,5-dimethylimidazolidine-2,4-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3040-92-4
Record name 1,1'-methylenebis(5,5-dimethylimidazolidine-2,4-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,1'-Methylene-bis[3-glycidyl-5,5-dimethylhydantoin] is prepared by the reaction of epichlorohydrin and 1,1'-methylene-bis[5,5-dimethylhydantoin] according to Example 1 of U.S. Pat. No. 3,592,923. 1,1'-Methylene-bis[5,5-dimethylhydantoin] is prepared by the general procedure of Example I of U.S. Pat. No. 3,793,248 using paraformaldehyde and 5,5-dimethylhydantoin.
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